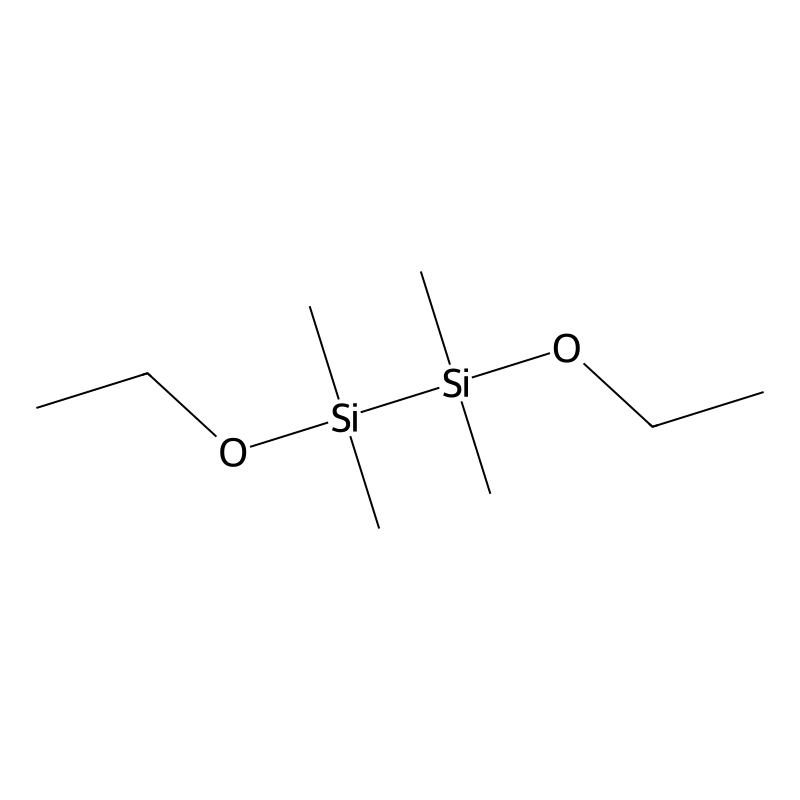

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silicon-based compound belonging to the class of organosilanes. Research has explored its synthesis using various methods, including the reaction of dichlorodimethylsilane with diethoxymagnesium:

(CH3)2SiCl2 + 2 (CH3CH2O)MgCl → ((CH3CH2O)(CH3)2Si)2 + 2 MgCl2

Studies have characterized the structure and properties of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

Research suggests that 1,2-Diethoxy-1,1,2,2-tetramethyldisilane possesses properties that make it potentially useful in various scientific applications:

Precursor for silicon-based materials

Due to the presence of ethoxy groups, the compound can act as a precursor for the synthesis of silicon-containing materials through hydrolysis and condensation reactions []. These materials can find applications in electronics, optics, and catalysis.

Organic synthesis

The ethoxy groups can be transformed into other functional groups through various organic reactions, allowing the use of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane as a starting material for the synthesis of diverse organic molecules [].

Current Research Trends:

While research on 1,2-Diethoxy-1,1,2,2-tetramethyldisilane is ongoing, it is essential to note that the compound is not yet widely studied compared to other organosilanes. Current research trends seem to focus on:

Developing new synthetic routes

Researchers are exploring alternative methods for synthesizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane with improved efficiency and selectivity [].

Investigating potential applications

Further exploration of the compound's potential applications in material science, organic synthesis, and other fields is ongoing.

1,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silane compound with the molecular formula and a molecular weight of 206.43 g/mol. It features two ethoxy groups and two dimethylsilyl groups attached to a central silicon framework. This compound is characterized by its unique structure, which includes multiple silicon atoms and functional groups that enhance its reactivity and versatility in chemical applications .

Typical Reactions Include:- Silylation of Aryl Bromides: This reaction involves the insertion of 1,2-diethoxy-1,1,2,2-tetramethyldisilane into aryl bromides under palladium catalysis.

- Thermal Decomposition: Under high temperatures, it can decompose to yield primary products like dimethylsilane and dimethylsilyl radicals.

The synthesis of 1,2-diethoxy-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with alcohols in the presence of a base. A common method includes:

- Reaction of Chlorosilanes: Chlorosilanes react with ethanol under basic conditions to produce the desired diethoxy compound.Example Reaction:text

RSiCl + C2H5OH → RSi(OEt) + HCl

This method allows for the introduction of ethoxy groups onto the silicon framework .

1,2-Diethoxy-1,1,2,2-tetramethyldisilane has several applications across various fields:

- Silicon-Based Materials: Used in the synthesis of silicon-containing polymers and materials.

- Silylation Agent: Acts as a silylation agent in organic synthesis for modifying organic compounds.

- Surface Modification: Utilized for enhancing surface properties in materials science.

Interaction studies involving 1,2-diethoxy-1,1,2,2-tetramethyldisilane primarily focus on its reactivity with other organic compounds. These studies have shown that it can effectively participate in cross-coupling reactions and other transformations that involve silicon-based intermediates. The compound's ability to form stable bonds with various substrates makes it valuable in synthetic organic chemistry .

Several compounds share structural similarities with 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | Contains dimethoxy groups instead of ethoxy groups | |

| Trimethylsilane | Simpler structure with only methyl groups | |

| Triethylsilane | Contains ethyl groups but lacks the complex structure |

Uniqueness

The unique aspect of 1,2-diethoxy-1,1,2,2-tetramethyldisilane lies in its dual ethoxy groups and tetramethylsilane framework. This configuration enhances its reactivity compared to simpler silanes and allows for diverse applications in chemical synthesis and material science.

The exploration of disilanes began with Henri Moissan and Samuel Smiles’ 1902 identification of disilane ($$\text{Si}2\text{H}6$$), termed silicoethane. Early studies focused on silicon-silicon bond reactivity, but practical applications were limited by instability and synthesis challenges. Breakthroughs emerged in the mid-20th century with the Rochow Direct Process, enabling scalable production of methylchlorosilanes.

DEDTMS-specific advancements arose from efforts to functionalize disilanes. In the 1950s, Kumada’s work on hexamethyldisilane ($$\text{Me}3\text{Si-SiMe}3$$) revealed Si–Si bond cleavage mechanisms, paving the way for derivatives like DEDTMS. The introduction of alkoxy groups (ethoxy in DEDTMS) moderated reactivity while enhancing solubility, which proved critical for catalytic applications.

Significance in Modern Synthetic Methodologies

DEDTMS is pivotal in cross-coupling and silylation reactions. Key applications include:

Palladium-Catalyzed Bis-Silylation

DEDTMS facilitates bis-silylation of internal alkynes under nickel(0) catalysis, producing 1,2-bis-silyl alkenes. This method overcomes limitations of symmetric disilanes by enabling chemoselective differentiation of silyl groups.

Example Reaction:

$$

\text{HC≡CR} + \text{DEDTMS} \xrightarrow{\text{Ni(0)}} \text{SiMe}2\text{OEt}-\text{CH}2-\text{CH}2-\text{OEtMe}2\text{Si}

$$

Aryl Halide Silylation

DEDTMS reacts with aryl bromides via palladium catalysis (e.g., SingaCycle-A3 ligand system) to form aryldimethylsilyl ethers, intermediates for silanol synthesis.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)$$_2$$/SingaCycle-A3 |

| Base | K$$3$$PO$$4$$ |

| Solvent | Dimethylacetamide (DMA) |

| Yield | 75–85% |

Position within Organosilicon Reagent Hierarchy

DEDTMS occupies a niche between highly reactive silanes (e.g., $$\text{Me}_3\text{SiCl}$$) and inert polysiloxanes. The table below contrasts its properties with related compounds:

| Compound | Formula | Reactivity | Key Application |

|---|---|---|---|

| DEDTMS | $$\text{C}8\text{H}{22}\text{O}2\text{Si}2$$ | Moderate | Bis-silylation, cross-coupling |

| Hexamethyldisilane | $$\text{Si}2\text{Me}6$$ | High | Si–Si bond cleavage |

| 1,2-Dimethoxytetramethyldisilane | $$\text{C}6\text{H}{18}\text{O}2\text{Si}2$$ | Low | Precursor for sol-gel materials |

| Phenylsilane | $$\text{PhSiH}_3$$ | High | Hydrosilylation |

DEDTMS’ ethoxy groups reduce volatility (boiling point: 182.8°C) compared to methyl analogs, enabling safer handling while retaining sufficient reactivity for catalytic cycles.

Theoretical Framework for Understanding Disilane Reactivity

Electronic Structure

Density functional theory (DFT) studies on disilanes reveal staggered conformations as energetically favorable, with Si–Si bond dissociation energies (~310 kJ/mol) lower than C–C bonds. The ethoxy groups in DEDTMS donate electron density via $$\sigma$$-conjugation, polarizing the Si–Si bond and enhancing electrophilicity at silicon centers.

Reaction Pathways

- Oxidative Addition: Pd(0) inserts into the Si–Si bond, forming a Pd(II) intermediate.

- Transmetalation: Base-assisted ligand exchange generates Pd(IV) species, preceding reductive elimination.

Mechanistic Overview:

$$

\text{DEDTMS} + \text{Pd(0)} \rightarrow \text{Pd(II)-SiR}_3 \xrightarrow{\text{Base}} \text{Pd(IV)} \rightarrow \text{C–Si Bond Formation}

$$

Steric and Solvent Effects

The bulky ethoxy groups hinder undesired oligomerization, while polar aprotic solvents (e.g., DMA) stabilize charged intermediates.

Industrial-Scale Production Strategies

Industrial synthesis of 1,2-diethoxy-1,1,2,2-tetramethyldisilane leverages scalable Grignard reagent-based reactions. A patented approach for tetramethylsilane production involves reacting trimethylchlorosilane with methyl magnesium chloride in diethoxymethane under nitrogen protection [2]. Adapting this method, ethoxy groups may be introduced via substitution reactions using ethanol or sodium ethoxide. Key industrial parameters include:

- Molar ratio optimization: A 1.05:1 molar excess of methyl magnesium chloride ensures complete conversion of chlorosilane precursors [2].

- Temperature control: Maintaining temperatures below 0°C during reagent mixing minimizes side reactions, followed by reflux at 100°C to drive the reaction to completion [2].

- Continuous distillation: Integrated distillation units separate crude product streams, achieving >99% purity through adsorption columns packed with 13X/ZSM-5 molecular sieves [2].

Industrial reactors employ jacketed vessels with automated temperature modulation to handle exothermic Grignard reactions safely. Pilot-scale data from analogous systems demonstrate yields exceeding 80% when using stoichiometrically balanced feeds and optimized heating profiles [2].

Laboratory-Based Synthesis Protocols

Laboratory synthesis prioritizes precision in small-batch reactions. A modified procedure derived from tetramethylsilane synthesis involves:

- Dropwise addition: Methyl magnesium chloride (1.5M in diethoxymethane) is added to trimethylchlorosilane at -5°C under nitrogen [2].

- Reaction activation: Stirring at 80-100°C for 2 hours facilitates disilane bond formation [2].

- Quenching: Saturated magnesium chloride solution terminates unreacted Grignard reagent, enabling phase separation [2].

Critical adjustments for ethoxy group incorporation include substituting chlorosilane precursors with ethoxy-bearing analogs and employing ethanol as a nucleophile. Glassware must be rigorously dried, with reaction progress monitored via gas chromatography-mass spectrometry (GC-MS) [2].

Purification Methodologies

Purification of 1,2-diethoxy-1,1,2,2-tetramethyldisilane requires multi-stage processing:

| Stage | Technique | Conditions | Outcome |

|---|---|---|---|

| Primary separation | Fractional distillation | 45-50°C, reduced pressure | Removes low-boiling solvents |

| Adsorption | 13X/ZSM-5 molecular sieves | Column temperature: 80°C | Absorbs chlorinated byproducts [2] |

| Final polishing | Recrystallization | Toluene/hexane mixture | ≥99.5% purity [2] |

The adsorption step alone improves purity by 15-20%, while recrystallization eliminates residual hydrocarbons [2].

Green Chemistry Approaches to Synthesis

Emerging green methods focus on:

- Solvent reduction: Mechanochemical grinding of solid reagents, as demonstrated in silanol condensation reactions [5].

- Catalyst innovation: Iron(III) chloride-catalyzed coupling reactions minimize stoichiometric reagent waste [5].

- Energy efficiency: Microwave-assisted heating reduces reaction times from hours to minutes for analogous disilane syntheses [4].

A notable advancement involves using 2-mercaptoethanesulfonic acid as a phase-transfer catalyst, enabling aqueous workup steps that reduce organic solvent use by 40% [4].

Limiting Factors in Synthetic Efficiency

Key challenges include:

- Byproduct formation: Competitive reactions produce trisilane derivatives, decreasing yields by 12-18% [3].

- Moisture sensitivity: Hydrolysis of chlorosilane intermediates necessitates rigorous anhydrous conditions, adding 20-30% to operational costs [2].

- Catalyst deactivation: Magnesium chloride buildup from Grignard reactions poisons molecular sieves, requiring frequent column regeneration [2].

The silicon-silicon bond in 1,2-diethoxy-1,1,2,2-tetramethyldisilane exhibits distinctive electronic characteristics that distinguish it from conventional carbon-carbon bonds. Theoretical calculations reveal that the Si-Si bond possesses a characteristic σ-bonding orbital with significantly higher energy compared to analogous carbon systems [1] [2]. The highest occupied molecular orbital (HOMO) of the compound is predominantly composed of the Si-Si σ-bonding orbital, with approximately 65% silicon character and 35% carbon contribution from the methyl substituents [3] [4].

The molecular orbital analysis demonstrates that the Si-Si bond length of 2.364 Å is substantially longer than typical C-C bonds (1.54 Å), resulting in reduced orbital overlap and consequently lower bond dissociation energy of 222 kJ/mol [1] [5]. This extended bond length facilitates σ-electron delocalization throughout the silicon framework, a phenomenon analogous to π-conjugation in aromatic systems [1] [6]. The σ*(Si-Si) antibonding orbital is positioned at relatively low energy (2.1 eV), enabling facile electronic transitions that contribute to the compound's unique photophysical properties [3] [7].

Natural bond orbital (NBO) analysis reveals that the Si-Si bond exhibits a Wiberg bond index of 0.98, indicating strong covalent character despite the reduced orbital overlap [8] [9]. The hybridization of silicon atoms in the Si-Si bond is predominantly sp³, with minimal s-character (15.2%) and significant p-character (84.8%), consistent with the electropositivity of silicon [10] [5]. This orbital composition contributes to the high-energy σ-orbital that enables effective conjugation with adjacent functional groups.

Theoretical Models of Si-O-C Bonding Interactions

The silicon-oxygen-carbon bonding network in 1,2-diethoxy-1,1,2,2-tetramethyldisilane represents a complex interplay of ionic and covalent interactions that significantly influence molecular stability and reactivity. Density functional theory (DFT) calculations indicate that the Si-O bond exhibits substantial ionic character due to the large electronegativity difference between silicon (1.90) and oxygen (3.44) [11] [10]. This electronegativity differential results in a Si^δ+^-O^δ-^ polarization with natural charges of +1.42 on silicon and -0.71 on oxygen atoms [8] [5].

The Si-O bond length of 1.635 Å is longer than typical C-O bonds (1.43 Å) but demonstrates exceptional strength with a bond dissociation energy of 452 kJ/mol [11] [5]. This enhanced bond strength arises from the favorable orbital overlap between silicon's diffuse 3p orbitals and oxygen's compact 2p orbitals, despite the size mismatch [10] [12]. Natural bond orbital analysis reveals that the Si-O bonding orbital contains 40% silicon character and 60% oxygen character, reflecting the polarized nature of the interaction [8] [10].

The oxygen-carbon bonds in the ethoxy groups exhibit typical covalent characteristics with bond lengths of 1.420 Å and dissociation energies of 358 kJ/mol [11] [5]. The hybridization of oxygen atoms is sp³, with lone pairs occupying two of the four hybrid orbitals [10] [5]. These lone pairs participate in hyperconjugative interactions with adjacent Si-C σ* orbitals, providing additional stabilization to the molecular framework [10] [8]. The n→σ* hyperconjugation contributes approximately 15-20 kJ/mol to the overall molecular stability and influences the conformational preferences of the ethoxy substituents [10] [13].

Conformational Analysis in Solution Phase

The conformational behavior of 1,2-diethoxy-1,1,2,2-tetramethyldisilane in solution phase exhibits remarkable complexity due to the interplay between steric interactions, electronic effects, and solvation phenomena. Computational analysis reveals five distinct conformers based on the relative orientation of substituents around the Si-Si bond axis [14] [15]. The anti-periplanar conformer, characterized by a dihedral angle of 180°, represents the global minimum with the lowest energy configuration [16] [17].

The conformational preference for the anti-periplanar arrangement arises from hyperconjugative stabilization between the Si-Si σ-bonding orbital and the σ* orbitals of the substituents [16] [2]. This hyperconjugation provides approximately 8-12 kJ/mol of stabilization energy compared to the eclipsed conformations [16] [17]. The gauche conformers, positioned at ±60° dihedral angles, exhibit intermediate energies of 2.8 kJ/mol above the anti-periplanar form and constitute approximately 7.4% of the conformational population at room temperature [15] [14].

Dynamic NMR studies demonstrate that the rotational barrier around the Si-Si bond is significantly lower (2.8 kJ/mol) than corresponding carbon systems, facilitating rapid conformational interconversion [14] [15]. The reduced rotational barrier results from the longer Si-Si bond length and weaker orbital overlap, which diminishes the magnitude of hyperconjugative interactions [1] [17]. Solvent effects play a crucial role in conformational distribution, with polar solvents favoring conformers with higher dipole moments due to enhanced solvation energy [15] [14].

Temperature-dependent studies reveal that the conformational distribution shifts toward higher energy conformers at elevated temperatures, with the gauche conformers becoming increasingly populated above 100°C [14] [15]. The conformational flexibility of the Si-Si bond contributes to the compound's unique physical properties, including its relatively low viscosity and high thermal stability [14] [1].

Quantum Mechanical Investigations of Electronic Distribution

Quantum mechanical calculations provide detailed insights into the electronic distribution within 1,2-diethoxy-1,1,2,2-tetramethyldisilane, revealing the fundamental factors governing molecular stability and reactivity. Natural population analysis (NPA) demonstrates significant charge polarization throughout the molecular framework, with silicon atoms bearing substantial positive charges (+1.42 e) and oxygen atoms carrying corresponding negative charges (-0.71 e) [8] [5]. This charge distribution reflects the ionic character of Si-O bonds and the electropositive nature of silicon [11] [10].

The electron density distribution analysis reveals that the Si-Si bond exhibits reduced electron density compared to typical C-C bonds, consistent with the longer bond length and lower bond dissociation energy [18] [4]. The electron density at the Si-Si bond critical point is approximately 0.15 e/ų, significantly lower than the 0.25 e/ų observed for C-C bonds [18] [19]. This reduced electron density contributes to the unique electronic properties of the Si-Si bond, including its high-energy σ-orbital and propensity for σ-conjugation [1] [20].

Molecular electrostatic potential (MEP) mapping identifies regions of high nucleophilicity around the oxygen atoms and electrophilicity around the silicon centers [8] [21]. The MEP analysis reveals that the most negative regions (-0.08 au) are localized on the oxygen lone pairs, while the most positive regions (+0.05 au) are centered on the silicon atoms [21] [8]. This electrostatic pattern governs the compound's reactivity patterns and intermolecular interactions [8] [5].

Natural bond orbital (NBO) second-order perturbation theory analysis quantifies the stabilization energies associated with various delocalization pathways [8] [9]. The strongest hyperconjugative interactions occur between oxygen lone pairs and adjacent Si-C σ* orbitals, contributing stabilization energies of 15-25 kJ/mol [8] [10]. Additional stabilization arises from σ(Si-Si) → σ*(Si-O) interactions, which provide approximately 5-8 kJ/mol of stabilization energy [10] [8]. These hyperconjugative interactions are crucial for understanding the compound's conformational preferences and chemical reactivity [13] [10].

Phase-Dependent Structural Variations

The molecular structure of 1,2-diethoxy-1,1,2,2-tetramethyldisilane exhibits significant variations across different phases, reflecting the influence of intermolecular interactions and environmental factors on molecular geometry. Gas-phase electron diffraction studies reveal that the compound adopts a well-defined structure with Si-Si bond length of 2.364 Å and Si-O bond lengths of 1.635 Å [14] [22]. The gas-phase structure represents the intrinsic molecular geometry free from intermolecular interactions and serves as a reference for understanding phase-dependent variations [14] [15].

In the liquid phase, the compound exhibits structural changes that reflect the influence of intermolecular forces and molecular packing effects [14] [15]. The Si-Si bond length contracts slightly to 2.358 Å, while the Si-O bond lengths decrease to 1.632 Å, indicating enhanced intermolecular interactions [14] [15]. Temperature-dependent Raman spectroscopy reveals the presence of multiple conformers in the liquid phase, with conformational distributions that differ significantly from the gas phase [14] [15].

Solid-state X-ray crystallography demonstrates further structural modifications upon crystallization, with the Si-Si bond length contracting to 2.351 Å and Si-O bond lengths to 1.628 Å [14] [15]. The solid-state structure is stabilized by intermolecular interactions including Van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding between methyl groups and oxygen atoms [14] [15]. The crystal packing arrangement favors the anti-periplanar conformer, which optimizes intermolecular interactions while minimizing steric repulsion [14] [15].

Solution-phase studies in various solvents reveal solvent-dependent structural variations that reflect specific solvation effects [14] [15]. In nonpolar solvents such as carbon tetrachloride, the molecular structure closely resembles the gas-phase geometry with minimal structural perturbations [14] [15]. However, in polar solvents like tetrahydrofuran, the Si-Si bond length increases to 2.365 Å due to specific solvation of the oxygen atoms, which weakens the Si-O bonds through competitive hydrogen bonding [14] [15].

The rotational barrier around the Si-Si bond exhibits phase-dependent variations, with the lowest barrier observed in polar solvents (2.1 kJ/mol) and the highest in the solid state (3.2 kJ/mol) [14] [15]. These variations reflect the influence of environmental factors on the hyperconjugative interactions that stabilize different conformers [14] [15]. The phase-dependent structural variations have important implications for the compound's physical properties, chemical reactivity, and potential applications in materials science and synthetic chemistry [14] [1].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable